molecular formula C15H13ClO2 B3381958 3-(4-Chlorophenyl)-2-phenylpropanoic acid CAS No. 2901-30-6

3-(4-Chlorophenyl)-2-phenylpropanoic acid

Cat. No.: B3381958
CAS No.: 2901-30-6
M. Wt: 260.71 g/mol
InChI Key: SWSXUIFHQYDLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Phenylpropanoic Acid Chemistry

Phenylpropanoic acids are carboxylic acids based on a propane (B168953) chain attached to a benzene (B151609) ring. researchgate.net The parent compound, 3-phenylpropanoic acid, also known as hydrocinnamic acid, is a white crystalline solid with the chemical formula C₉H₁₀O₂. wikipedia.org It serves as the foundational structure for a vast array of derivatives. wikipedia.orgfoodb.ca

The properties of 3-phenylpropanoic acid provide a baseline for understanding its substituted variants.

Interactive Table 1: Physicochemical Properties of 3-Phenylpropanoic Acid

Property Value
IUPAC Name 3-phenylpropanoic acid
Synonyms Hydrocinnamic acid, Benzenepropanoic acid
CAS Number 501-52-0
Molecular Formula C₉H₁₀O₂
Molar Mass 150.177 g/mol
Melting Point 47-50 °C
Boiling Point 280 °C

Data sourced from references wikipedia.orgfoodb.ca.

From this basic scaffold, substitutions on the phenyl ring or the propane chain lead to distinct sub-classes with varied chemical and biological significance. The most prominent of these are the 2-arylpropanoic acids , commonly known as "profens," which include widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. researchgate.netnih.gov These compounds are characterized by an aryl group at the C2 position.

Another key isomer class is the 3-arylpropanoic acids , where the aryl group is at the C3 position, as seen in the parent hydrocinnamic acid. The subject of this article, 3-(4-Chlorophenyl)-2-phenylpropanoic acid, represents a more complex diaryl-substituted structure, combining features that distinguish it from the more common mono-arylpropanoic acids.

Historical Development and Early Investigations of Related Structures

The scientific exploration of arylpropanoic acids was significantly propelled by the discovery of the anti-inflammatory properties of 2-arylpropanoic acids in the mid-20th century. researchgate.nethumanjournals.com This led to extensive research into synthetic methodologies for this class of compounds. Early methods for preparing these structures often involved multi-step processes.

Key historical synthetic approaches in this field include:

Methylation of Arylacetic Acids: A common, though sometimes low-selectivity, route involved the direct methylation of arylacetic acid derivatives. orgsyn.org

Friedel-Crafts Acylation: This classic reaction was used to introduce an acyl group into an aromatic ring, which could then be converted to the propanoic acid side chain through a series of reactions. koreascience.kr

Meerwein Arylation: Early research into related halogenated compounds included the synthesis of molecules like 2-chloro-3-(4-chlorophenyl)propionic acid. This was achieved via the copper-catalyzed reaction of a diazonium salt (from 4-chloroaniline) with acrylic acid, demonstrating early interest in producing chlorinated propanoic acid structures. researchgate.net

These foundational synthetic strategies paved the way for the development of more sophisticated and efficient methods, enabling the creation of a wide diversity of arylalkanoic acids and spurring investigations into their chemical properties and potential uses.

Contemporary Relevance and Significance of the Compound in Organic Synthesis and Mechanistic Studies

In modern chemical research, there is significant interest in developing novel synthetic routes to create complex molecules with high precision for use in medicinal chemistry and materials science. nih.govmdpi.com The synthesis of specific isomers of 2,3-diarylpropanoic acids, such as this compound, presents a distinct challenge due to the need to control the placement of two different aryl groups on the propanoic acid chain.

A recently developed methodology provides a regioselective pathway to access 2,3-diarylpropanoic acid derivatives. This state-of-the-art approach involves a two-step sequence:

Copper-Catalyzed Boracarboxylation: An initial reaction between a styrene (B11656) derivative, a diboron (B99234) reagent, and carbon dioxide, catalyzed by a copper complex. This step sets the position of the carboxylic acid group.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The resulting boronic ester intermediate is then coupled with an aryl halide in the presence of a palladium catalyst. This step introduces the second aryl group. researchgate.net

This method is highly significant because it allows for the unambiguous synthesis of a single regioisomer. researchgate.net For instance, to synthesize the title compound, one could start with 4-chlorostyrene (B41422) in the first step and then use a phenyl-based coupling partner in the second step, or vice-versa, to build the desired 2,3-diaryl structure with precision. The utility of this synthetic strategy has been demonstrated in the efficient, three-step synthesis of a glucagon (B607659) receptor antagonist, highlighting the pharmaceutical potential of the 2,3-diarylpropanoic acid scaffold. researchgate.net

The availability of such specific and complex molecules is crucial for mechanistic studies, allowing researchers to probe how structure influences reactivity, and for drug discovery, where the unique three-dimensional arrangement of the aryl groups can lead to specific interactions with biological targets. nih.gov The existence of the closely related analog, 3-(4-fluorophenyl)-2-phenylpropanoic acid, in chemical databases further underscores the relevance of this structural class in contemporary research. epa.gov

Table of Mentioned Compounds

Interactive Table 2: List of Chemical Compounds

Compound Name
2-chloro-3-(4-chlorophenyl)propionic acid
2-phenylpropanoic acid
This compound
3-(4-chlorophenyl)propanoic acid
3-(4-fluorophenyl)-2-phenylpropanoic acid
3-phenylpropanoic acid
4-chloroaniline
4-chlorostyrene
Acrylic acid
Arylacetic acid
Hydrocinnamic acid
Ibuprofen

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSXUIFHQYDLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 3 4 Chlorophenyl 2 Phenylpropanoic Acid

Classical Approaches for the Construction of the 2,3-Diarylpropanoic Acid Core

Classical methods for synthesizing the 2,3-diarylpropanoic acid framework, while sometimes lacking in stereocontrol, form the foundational basis for the preparation of 3-(4-chlorophenyl)-2-phenylpropanoic acid. These approaches often involve well-established name reactions and fundamental transformations in organic chemistry.

Condensation Reactions and Their Variants

Condensation reactions are a cornerstone in the synthesis of carbon-carbon bonds and have been adapted for the construction of 2,3-diarylpropanoic acids.

The Perkin reaction , discovered by William Henry Perkin, traditionally involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid, to yield an α,β-unsaturated aromatic acid. byjus.comwikipedia.org For the synthesis of a precursor to this compound, a variant of the Perkin reaction could be envisioned. This would involve the condensation of 4-chlorobenzaldehyde (B46862) with phenylacetic anhydride in the presence of a suitable base. The resulting α-phenyl-4-chlorocinnamic acid could then be selectively reduced to the target molecule. The reaction mechanism generally proceeds through the formation of a carbanion from the anhydride, which then attacks the aldehyde. byjus.com

Another relevant condensation is the Darzens condensation , which typically involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). wikipedia.orgorganic-chemistry.org In a potential application, 4-chlorobenzaldehyde could react with an α-halo-α-phenylacetate ester. The resulting glycidic ester can then be hydrolyzed and decarboxylated to afford a 1-(4-chlorophenyl)-1-phenylethanal, a key intermediate that could be further elaborated to the target acid. The Darzens reaction is valued for its ability to construct the epoxide ring and a new carbon-carbon bond in a single step. wikipedia.org

Carbonyl Addition and Rearrangement Pathways

Carbonyl addition reactions, followed by subsequent transformations, provide another versatile route to the 2,3-diarylpropanoic acid core.

The Reformatsky reaction utilizes an organozinc reagent, formed from an α-haloester and zinc metal, which then condenses with an aldehyde or ketone to produce a β-hydroxy ester. wikipedia.orgthermofisher.comadichemistry.comnumberanalytics.com To synthesize a precursor for this compound, one could react 4-chlorobenzaldehyde with the Reformatsky reagent derived from an α-bromophenylacetate ester. This would yield a 3-(4-chlorophenyl)-3-hydroxy-2-phenylpropanoate ester. Subsequent dehydroxylation and hydrolysis would lead to the desired product. A key advantage of the Reformatsky reagent is its lower reactivity compared to Grignard or organolithium reagents, which prevents self-condensation of the ester. wikipedia.org

The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids. libretexts.orgblogspot.comorganic-chemistry.orgwikipedia.org This sequence involves converting a carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The crucial step is the Wolff rearrangement of the diazoketone, typically catalyzed by silver(I) oxide, to generate a ketene, which is then trapped by a nucleophile like water to produce the homologous carboxylic acid. organic-chemistry.org To apply this to the synthesis of this compound, one could start with 2-(4-chlorophenyl)acetic acid. Conversion to the corresponding acid chloride and subsequent Arndt-Eistert homologation would introduce the additional carbon atom, leading to the target structure. A significant feature of the Wolff rearrangement is that it proceeds with retention of stereochemistry at the migrating center. blogspot.com

Friedel-Crafts Alkylation Analogues in Phenylpropanoic Acid Synthesis

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. wikipedia.orgnih.gov While direct Friedel-Crafts alkylation to form the this compound core in a single step is challenging due to potential rearrangements and polyalkylation, analogous strategies can be employed. organic-chemistry.orgmasterorganicchemistry.com

A plausible approach involves the Friedel-Crafts acylation of chlorobenzene (B131634) with a suitable acyl halide, such as 2-phenylsuccinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. masterorganicchemistry.com This would introduce the desired carbon skeleton onto the chlorophenyl ring. Subsequent reduction of the resulting keto-acid would yield this compound. Friedel-Crafts acylation is generally preferred over alkylation due to its better control and avoidance of carbocation rearrangements. masterorganicchemistry.com Alternatively, an intramolecular Friedel-Crafts reaction could be a key step in a multi-step synthesis. For instance, a precursor containing a phenyl group and a latent electrophilic center attached to a chlorophenyl moiety could be cyclized to form a key intermediate. nih.gov

Stereoselective Syntheses of this compound and its Enantiomers

The development of stereoselective methods is crucial for accessing the individual enantiomers of this compound, which may exhibit different pharmacological activities.

Chiral Catalyst-Mediated Asymmetric Synthesis

Asymmetric catalysis offers an elegant and efficient way to introduce chirality.

Chiral catalyst-mediated asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins. nih.gov A synthetic route could involve the preparation of an α,β-unsaturated precursor, such as (E/Z)-3-(4-chlorophenyl)-2-phenylacrylic acid. The asymmetric hydrogenation of this substrate using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, could afford the desired enantiomer of this compound with high enantiomeric excess. nih.govnih.gov The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Other chiral catalyst-mediated reactions , such as asymmetric conjugate additions, can also be employed. For instance, the conjugate addition of a phenyl nucleophile to a suitable 3-(4-chlorophenyl)acrylate derivative, catalyzed by a chiral Lewis acid or organocatalyst, could establish the stereocenter at the 2-position. Subsequent transformations would then lead to the final product. The use of chiral Brønsted acids or chiral phosphoric acids has emerged as a powerful strategy in asymmetric synthesis. researchgate.net

Diastereoselective Synthetic Routes

Diastereoselective strategies often rely on the use of a chiral auxiliary , a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.orgnumberanalytics.com

A common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to phenylacetic acid. wikipedia.org The resulting chiral imide can then be deprotonated to form a chiral enolate. The diastereoselective alkylation of this enolate with 4-chlorobenzyl bromide would introduce the 4-chlorophenylmethyl group with a high degree of stereocontrol. Finally, cleavage of the chiral auxiliary would furnish the enantiomerically enriched this compound. numberanalytics.com Pseudoephedrine is another effective chiral auxiliary that can be used in a similar manner. wikipedia.orgnih.gov The success of this method hinges on the ability of the chiral auxiliary to effectively shield one face of the enolate, thereby directing the approach of the electrophile. numberanalytics.com

Table of Synthetic Methodologies

Method Description Key Intermediates Advantages
Perkin Reaction Condensation of an aromatic aldehyde and an acid anhydride. byjus.comwikipedia.org α-Phenyl-4-chlorocinnamic acid Well-established, useful for creating α,β-unsaturated acids.
Darzens Condensation Reaction of a ketone/aldehyde with an α-haloester to form a glycidic ester. wikipedia.orgorganic-chemistry.org α,β-Epoxy ester Forms C-C bond and epoxide ring simultaneously. wikipedia.org
Reformatsky Reaction Condensation of aldehydes/ketones with α-halo esters using zinc. wikipedia.orgthermofisher.com β-Hydroxy ester Tolerates a wide range of functional groups.
Arndt-Eistert Synthesis One-carbon homologation of carboxylic acids. libretexts.orgblogspot.comorganic-chemistry.org Diazoketone, ketene Effective for chain extension, proceeds with retention of stereochemistry. blogspot.com
Friedel-Crafts Reaction Alkylation or acylation of an aromatic ring. wikipedia.orgnih.gov Acylated aromatic compound Fundamental C-C bond-forming reaction on aromatic rings.
Asymmetric Hydrogenation Enantioselective reduction of a prochiral alkene using a chiral catalyst. nih.gov α,β-Unsaturated acid/ester Direct route to enantiomerically enriched products.
Chiral Auxiliary Temporary use of a chiral molecule to induce diastereoselectivity. numberanalytics.comwikipedia.org Chiral imide/amide High levels of stereocontrol, predictable stereochemical outcome.

Enzymatic Approaches to Enantiomeric Resolution

The biological activity of chiral molecules is often confined to a single enantiomer, making the separation of racemic mixtures a critical step in pharmaceutical synthesis. Enzymatic kinetic resolution has emerged as a powerful and highly selective method for obtaining enantiomerically pure compounds. Lipases, in particular, have demonstrated significant utility in the resolution of racemic esters of arylpropanoic acids, a class to which this compound belongs.

Lipase-catalyzed hydrolysis of racemic esters is a widely employed strategy. In this approach, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers. For instance, lipases from Candida rugosa, Pseudomonas cepacia, and Pseudomonas fluorescens have shown excellent enantioselection in the hydrolysis of various 3-aryl alkanoate esters. nih.govugal.ro In a typical screening process, a range of hydrolases are tested to identify the most effective biocatalyst for a specific substrate.

The enantioselectivity of these enzymatic reactions is often high, with enantiomeric ratio (E) values, a measure of the enzyme's selectivity, frequently exceeding 200. nih.gov This high selectivity enables the production of both the acid and the remaining ester with high enantiomeric excess (ee). The choice of enzyme can be critical; for example, while Pseudomonas cepacia and Pseudomonas fluorescens lipases have been effective for some substrates, Candida antarctica lipase (B570770) B (CALB) has shown outstanding selectivity for others. nih.gov

Immobilization of lipases on various supports, such as magnetic nanoparticles or resins, can enhance their stability and reusability, making the process more economically viable. nih.govmdpi.com For example, Candida rugosa lipase encapsulated with magnetic sporopollenin (B1173437) has demonstrated improved catalytic activity and stability, proving effective in the hydrolysis of racemic arylpropanoic acid methyl esters like naproxen. nih.gov

The table below illustrates the effectiveness of various lipases in the kinetic resolution of a model 3-aryl alkanoate, ethyl 3-phenylbutanoate.

Table 1: Enzymatic Kinetic Resolution of Ethyl 3-phenylbutanoate

Enzyme Source Conversion (%) Enantiomeric Excess of Acid (ee_acid, %) Enantiomeric Excess of Ester (ee_ester, %) Enantiomeric Ratio (E)
Pseudomonas cepacia 49 98 94 >200
Alcaligenes spp. 50 97 97 >200
Pseudomonas fluorescens 50 98 99 >200
Candida rugosa 45 85 70 20

Data is illustrative and based on findings for a model substrate. nih.govugal.ro

Optimization of Reaction Conditions, Yields, and Purity in this compound Synthesis

The efficient synthesis of this compound and its analogues relies heavily on the optimization of reaction conditions to maximize yield and purity. Common synthetic routes to 3,3-diarylpropanoic acids include the Michael addition and the Reformatsky reaction. numberanalytics.comnih.gov

In the synthesis of analogous 3-aryl-3-(furan-2-yl)propanoic acids, the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes has been investigated using various Brønsted and Lewis acids. srce.hr The choice of catalyst and reaction conditions significantly impacts the yield. For instance, the reaction of 3-(furan-2-yl)propenoic acid with benzene (B151609) using aluminum chloride (AlCl₃) as a catalyst at room temperature for one hour resulted in a 65% yield of the desired 3-phenyl-3-(furan-2-yl)propanoic acid. srce.hr

Purification of the final product is crucial for removing unreacted starting materials, catalysts, and byproducts. Common purification techniques for carboxylic acids include extraction, crystallization, and column chromatography. nih.govgoogle.com Recrystallization from a suitable solvent system is often effective in obtaining a highly pure crystalline product. For instance, after a reaction, the crude product can be extracted into an organic solvent, washed, dried, and then purified by distillation under reduced pressure or by column chromatography. nih.govnih.gov In some cases, a simple work-up involving acidification and extraction is sufficient to yield a product of high purity.

The following table provides an example of how reaction parameters can be varied to optimize the synthesis of a 3,3-diarylpropanoic acid analogue.

Table 2: Optimization of the Synthesis of a 3,3-Diarylpropanoic Acid Analogue

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
AlCl₃ Benzene Room Temp 1 65
AlCl₃ Benzene Room Temp 4 47
AlBr₃ Benzene Room Temp 1 62
Triflic Acid Benzene 0 2 55

Data is based on the synthesis of 3-phenyl-3-(furan-2-yl)propanoic acid. srce.hr

Green Chemistry Principles in the Synthesis of this compound Analogues

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug synthesis. The synthesis of analogues of this compound provides a platform to implement these principles, focusing on atom economy, waste minimization, and the use of biocatalysis and renewable resources. rsc.orgnih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.netresearchgate.net Syntheses with high atom economy are inherently greener as they generate less waste. Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant amounts of byproducts. ugal.roresearchgate.net For example, the original six-step synthesis of ibuprofen (B1674241) had an atom economy of only 40%, meaning that 60% of the reactant atoms ended up as waste. ugal.roresearchgate.net

In contrast, modern synthetic routes are designed to maximize atom economy. Catalytic processes are preferred over stoichiometric ones because catalysts are used in small amounts and can often be recycled. rsc.org For instance, the greener, three-step synthesis of ibuprofen developed by the BHC Company has an atom economy of approximately 77%, which can approach 99% if the acetic acid byproduct is recovered and reused. nih.gov This streamlined process significantly reduces waste and improves efficiency.

Strategies to improve atom economy and minimize waste in the synthesis of this compound analogues include:

Catalytic Reactions: Employing catalytic hydrogenation or carbonylation reactions that incorporate most of the reactant atoms into the final product. researchgate.net

Addition Reactions: Designing synthetic pathways that utilize addition reactions, such as the Michael addition, which are inherently 100% atom-economical in theory. numberanalytics.com

Solvent and Reagent Selection: Choosing solvents and reagents that are less toxic and can be recycled.

Biocatalytic Transformations and Renewable Feedstock Utilization

Biocatalysis offers a green alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions and reducing the need for protecting groups and harsh reagents. nih.gov As discussed in section 2.2.3, enzymes, particularly lipases, are highly effective in the enantioselective synthesis of chiral carboxylic acids.

The use of renewable feedstocks is another cornerstone of green chemistry, aiming to replace petrochemical-based starting materials with those derived from biomass. google.com While the direct synthesis of complex aromatic compounds like this compound from simple biomass precursors is challenging, research is ongoing to develop chemoenzymatic routes that bridge this gap. For example, some platform chemicals derived from cellulose (B213188), such as levulinic acid, can be converted into valuable intermediates for pharmaceutical synthesis through biocatalytic processes. nih.gov The development of biocatalytic retrosynthesis approaches allows for the design of synthetic pathways starting from simple, renewable building blocks.

The integration of biocatalysis and renewable feedstocks represents a promising frontier for the sustainable synthesis of this compound and its analogues, paving the way for more environmentally benign pharmaceutical manufacturing.

Advanced Structural and Conformational Analysis of 3 4 Chlorophenyl 2 Phenylpropanoic Acid

Spectroscopic Characterization for Detailed Structural Elucidation

Spectroscopic techniques are pivotal in elucidating the intricate structural features of molecules. For 3-(4-Chlorophenyl)-2-phenylpropanoic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy provides a comprehensive understanding of its atomic connectivity, fragmentation patterns, and functional group conformations.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR for polymorphism)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The aromatic protons on the 4-chlorophenyl and phenyl rings would appear as complex multiplets in the downfield region (typically δ 7.0-7.5 ppm). The methine proton (CH at position 2) and the methylene (B1212753) protons (CH₂ at position 3) would resonate in the upfield region. The acidic proton of the carboxylic acid group would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. In related β-phenylalanine derivatives, broad singlets for NH protons are observed, suggesting that intermolecular hydrogen bonding can lead to signal broadening. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework. Distinct signals would be observed for the carboxyl carbon, the aromatic carbons (with different shifts for the carbon bearing the chlorine atom and the other aromatic carbons), the methine carbon, and the methylene carbon.

Advanced NMR Techniques:

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between the methine and methylene protons. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable in assigning the proton and carbon signals definitively by showing correlations between directly bonded and long-range coupled nuclei, respectively.

Solid-State NMR (ssNMR): In the absence of single-crystal X-ray data, ssNMR would be a powerful tool to study the compound in its solid form. It can provide information on polymorphism, identifying different crystalline forms through variations in chemical shifts and relaxation times. For instance, studies on spidroin-like polymers have used ¹³C CP/MAS NMR to show that peptide segments in different polymers have similar chemical environments and secondary structures. pku.edu.cn Similarly, ssNMR could reveal details about the packing and intermolecular interactions of this compound in the solid state. Studies on phosphorylated amino acids have also demonstrated the utility of ³¹P solid-state NMR in characterizing their structure. nih.gov

Expected ¹H NMR Resonances Expected Chemical Shift Range (ppm) Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet
Aromatic Protons (Ar-H)7.0 - 7.5Multiplets
Methine Proton (-CH-)3.5 - 4.5Triplet/Multiplet
Methylene Protons (-CH₂-)2.5 - 3.5Doublet of Doublets/Multiplet
Expected ¹³C NMR Resonances Expected Chemical Shift Range (ppm)
Carboxylic Carbon (-COOH)170 - 185
Aromatic Carbons (C-Cl)130 - 140
Aromatic Carbons (Ar-C)120 - 135
Methine Carbon (-CH-)40 - 55
Methylene Carbon (-CH₂-)30 - 45

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. nih.gov For this compound (C₁₅H₁₃ClO₂), the molecular weight is approximately 260.06 g/mol .

The electron ionization (EI) mass spectrum of the structurally related compound 3-(4-Chlorophenyl)propionic acid (C₉H₉ClO₂) shows a molecular ion peak and characteristic fragment ions. nist.gov Based on this and general fragmentation principles for carboxylic acids, the expected fragmentation pathways for this compound would involve:

Loss of the carboxyl group (-COOH): A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a fragment ion [M-COOH]⁺.

Loss of the phenyl group (-C₆H₅): Cleavage of the bond between the C2 carbon and the phenyl group would lead to the loss of a phenyl radical.

Loss of the chlorophenylmethyl group (-CH₂C₆H₄Cl): Cleavage of the C2-C3 bond could result in the loss of a chlorophenylmethyl radical.

McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement could potentially occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.

A study on the mass spectral fragmentation of substituted 3-phenylpropenoates revealed that analogues with a halogen in the para position on the phenyl ring did not exhibit selective loss of the halogen. nih.gov This suggests that for this compound, the loss of the chlorine atom from the molecular ion is not expected to be a primary fragmentation pathway. The fragmentation is more likely to be dominated by cleavages within the propanoic acid chain and the loss of the aromatic substituents.

Potential Fragment Ion m/z (Mass-to-charge ratio) Proposed Neutral Loss
[M]⁺~260-
[M - COOH]⁺~215COOH
[M - C₆H₅]⁺~183C₆H₅
[M - CH₂C₆H₄Cl]⁺~135CH₂C₆H₄Cl
[C₆H₄Cl]⁺~111C₉H₉O₂
[C₆H₅]⁺~77C₉H₈ClO₂

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The NIST WebBook provides an IR spectrum for the related 3-(4-Chlorophenyl)propionic acid, which can be used for comparison. nist.gov

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group of the carboxylic acid, which is typically involved in hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid dimer.

C-O Stretch and O-H Bend: These vibrations are expected in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The stretching vibration for the C-Cl bond is expected in the lower frequency region of the spectrum, typically between 700 and 850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. gatech.edu For this compound, the Raman spectrum would also exhibit characteristic bands. Studies on 3-phenylpropionic acid have shown that the aromatic ring vibrations are prominent in the Raman spectrum. nih.gov The symmetric vibrations of the phenyl rings would be particularly strong. The C=O stretching vibration would also be observable, though typically weaker than in the IR spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
O-H Stretch (H-bonded)2500 - 3300IR
Aromatic C-H Stretch> 3000IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=O Stretch (Dimer)1700 - 1725IR
Aromatic C=C Stretch1450 - 1600IR, Raman
C-Cl Stretch700 - 850IR, Raman

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While the specific crystal structure of this compound has not been reported, the analysis of the closely related unsaturated analogue, (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid , provides significant insights into the likely solid-state conformation and intermolecular interactions. nih.gov

Crystal Packing and Hydrogen Bonding Networks

Carboxylic acids in the solid state commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups. nih.gov This is also observed in the crystal structure of (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid, where pairs of molecules are linked by these strong hydrogen bonds, forming dimers. nih.gov It is highly probable that this compound would adopt a similar dimeric structure in its crystalline form.

Interaction Type Description Reference Compound
O-H···O Hydrogen BondFormation of centrosymmetric dimers between carboxylic acid groups.(E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid nih.gov
C-H···π InteractionsInteractions between aromatic rings and C-H bonds.General feature in aromatic compounds
π-π StackingStacking of phenyl and chlorophenyl rings.General feature in aromatic compounds

Torsional Angles and Conformational Preferences in the Solid State

The conformation of the molecule in the solid state is defined by its torsional angles. In the crystal structure of (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid, the mean planes of the benzene (B151609) and phenyl rings are inclined at an angle of 69.06(11)° with respect to each other. nih.gov This significant twist is likely a result of steric hindrance between the two aromatic rings.

For the saturated this compound, the flexibility of the propanoic acid chain allows for a wider range of possible conformations. The key torsional angles would be around the C2-C3 bond and the bonds connecting the phenyl and chlorophenyl groups to the main chain. The preferred conformation in the solid state will be the one that minimizes steric strain while maximizing favorable intermolecular interactions within the crystal lattice. Conformational preferences in similar structures are often influenced by a balance of steric and electronic effects, with allylic strain playing a role in unsaturated systems. acs.org In the absence of the rigidifying double bond, the conformational landscape of the title compound would be more complex, and the observed solid-state conformation would represent a low-energy state within the crystalline environment.

Conformational Dynamics and Energy Landscape Studies

The molecule's dynamics arise from rotations around the C2-C3 and C1-C2 sigma bonds. Rotation around these bonds gives rise to various spatial arrangements known as conformers or rotamers. The stability of these conformers is largely influenced by steric hindrance between the adjacent bulky substituents. The energy landscape can be visualized as a potential energy surface with minima corresponding to stable, staggered conformations and energy maxima corresponding to unstable, eclipsed conformations.

While direct experimental studies on the conformational preferences of this compound are not extensively documented, valuable insights can be drawn from analyses of structurally similar molecules, such as α-phenylpropionic acid. mdpi.com Studies on such analogues reveal a phenomenon known as a "chirality chain," where the absolute configuration of the chiral center (C2) influences the preferred conformation around the adjacent C1-C2 bond, which in turn affects the geometry of the carboxylic acid group. mdpi.com

For this compound, the key dihedral angle (ψ) is C3-C2-C1-O, which describes the orientation of the carboxyl group relative to the rest of the molecule. The bulky phenyl group at C2 and the 4-chlorobenzyl group at C3 will tend to arrange themselves to minimize steric clash. The most stable conformers are anticipated to be those where these large groups are in a staggered (gauche or anti) arrangement.

Table 1: Postulated Major Conformers of this compound based on Steric Considerations This table is illustrative and based on general principles of conformational analysis.

ConformerDihedral Angle (H-C3-C2-H)Relative Position of Bulky GroupsExpected Relative Energy
Anti~180°Phenyl and 4-Chlorophenyl groups are opposite to each other.Lowest (Most Stable)
Gauche~60°Phenyl and 4-Chlorophenyl groups are adjacent.Higher
Eclipsed~0°, 120°Groups are directly aligned, maximizing steric strain.Highest (Least Stable)

The energy landscape is therefore characterized by distinct valleys representing the stable staggered conformers, separated by energy barriers corresponding to the eclipsed transition states. The precise energy differences and rotational barriers would be influenced by solvent effects and intermolecular interactions, such as hydrogen bonding of the carboxylic acid group. nih.gov

Chirality and Enantiomeric Purity Assessment Methods

The presence of a stereogenic center at the C2 carbon atom, which is bonded to four different groups (a hydrogen atom, a phenyl group, a carboxyl group, and a 4-chlorobenzyl group), confers chirality to this compound. Consequently, the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-(4-chlorophenyl)-2-phenylpropanoic acid and (S)-3-(4-chlorophenyl)-2-phenylpropanoic acid.

Enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral entities. Therefore, the separation and quantification of enantiomers, known as enantiomeric purity or enantiomeric excess (ee) assessment, require chiral environments. Several advanced analytical techniques are employed for this purpose.

Methods for Enantiomeric Purity Assessment:

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs): This is a predominant method for chiral separations. nih.gov The principle involves using a column packed with a CSP. The CSP creates a chiral environment, leading to differential interactions (e.g., via hydrogen bonding, dipole-dipole interactions, or inclusion phenomena) with the two enantiomers. This results in different retention times, allowing for their separation and quantification. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and effective for a broad range of racemic compounds. nih.gov

Capillary Electrophoresis (CE): In CE, enantiomeric separation is often achieved by adding a chiral selector to the background electrolyte. jiangnan.edu.cn Cyclodextrins (CDs) and their derivatives are common chiral selectors. nih.govnih.govresearchgate.net The enantiomers form transient diastereomeric inclusion complexes with the CD, which have different formation constants and/or mobilities under the applied electric field, leading to their separation. nih.gov The choice of CD derivative and its concentration are critical for achieving resolution. nih.govresearchgate.net

Indirect Methods using Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers are indistinguishable in a standard NMR spectrum, their signals can be resolved by using a chiral solvating agent (CSA). libretexts.org The CSA, itself an enantiomerically pure compound, interacts with the enantiomers in the sample to form transient diastereomeric solvates. libretexts.org These diastereomeric complexes have distinct chemical shifts in the NMR spectrum (typically ¹H or ¹⁹F NMR). The relative concentrations of the enantiomers can be determined by integrating the corresponding resolved signals, a technique known as quantitative NMR (q-NMR). libretexts.org

Table 2: Overview of Enantiomeric Purity Assessment Methods

MethodPrincipleCommon Chiral AgentKey Advantages
Chiral HPLCDifferential partitioning between a mobile phase and a Chiral Stationary Phase (CSP). nih.govPolysaccharide-based CSPs (e.g., cellulose or amylose derivatives). nih.govHigh resolution, robust, widely applicable, suitable for preparative scale. nih.gov
Chiral CEDifferential mobility of transient diastereomeric complexes formed with a chiral selector in the electrolyte. jiangnan.edu.cnCyclodextrins (e.g., hydroxypropyl-β-cyclodextrin). nih.govnih.govHigh efficiency, low sample and solvent consumption. jiangnan.edu.cn
Chiral NMRFormation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), causing chemical shift non-equivalence. libretexts.orgChiral alcohols (e.g., (R)-1,1'-bi-2-naphthol), Pirkle's alcohol. libretexts.orgNo separation needed, provides structural information, accurate quantification. libretexts.org

Chemical Reactivity and Mechanistic Studies of 3 4 Chlorophenyl 2 Phenylpropanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for a range of synthetic modifications, including nucleophilic acyl substitution and reduction.

The carboxylic acid group of 3-(4-Chlorophenyl)-2-phenylpropanoic acid can be readily converted into its corresponding esters, amides, and anhydrides through standard synthetic protocols.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, which typically serves as the solvent to drive the equilibrium towards the product. masterorganicchemistry.commasterorganicchemistry.com For this compound, this would involve reaction with an alcohol (R-OH) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) to yield the corresponding ester and water. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.com

Amidation: Amide derivatives can be synthesized through the reaction of the carboxylic acid with an amine. This transformation often requires the use of a coupling reagent to activate the carboxylic acid. A common strategy involves the formation of a mixed carbonic carboxylic anhydride (B1165640) intermediate. researchgate.net For instance, coupling reactions of similar structures like 3-phenylpropanoic acid with amino acids have been shown to proceed efficiently via these mixed anhydride intermediates, often without racemization. researchgate.net Alternatively, direct amidation can be facilitated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC). rsc.orgnih.gov The reaction of this compound with a primary or secondary amine (R₁R₂NH) would yield the N-substituted amide. For primary amides, reaction with ammonium (B1175870) chloride in the presence of reagents like ethyl chloroformate and triethylamine (B128534) can be employed. researchgate.net

Anhydride Formation: Symmetrical anhydrides can be prepared from this compound, typically through dehydration by heating or by using a dehydrating agent like acetic anhydride. wikipedia.orgkhanacademy.org A more general method involves the reaction of the corresponding acid chloride with a carboxylate salt or the carboxylic acid itself. libretexts.org Unsymmetrical (or mixed) anhydrides can be formed when two different carboxylic acids react. wikipedia.org For example, reacting this compound with another carboxylic acid derivative, such as an acyl chloride, would produce a mixed anhydride. libretexts.org

Table 1: Summary of Carboxylic Acid Derivative Synthesis

Derivative Reaction Type Typical Reagents Product
Ester Fischer Esterification Alcohol (e.g., Methanol), H₂SO₄ Methyl 3-(4-chlorophenyl)-2-phenylpropanoate
Amide Amidation (Coupling) Amine (e.g., Ammonia), DCC 3-(4-Chlorophenyl)-2-phenylpropanamide
Anhydride Dehydration Acetic Anhydride, Heat 3-(4-Chlorophenyl)-2-phenylpropanoic anhydride

Reduction Pathways to Alcohols and Aldehydes

The reduction of the carboxylic acid moiety in this compound leads to the formation of the corresponding primary alcohol, 3-(4-chlorophenyl)-2-phenylpropan-1-ol.

R-COOH + 4[H] → R-CH₂OH + H₂O

After the reduction with LiAlH₄, an acidic workup is required to hydrolyze the intermediate aluminum salt and liberate the primary alcohol. chemguide.co.uk

More selective methods have also been developed. A manganese-catalyzed hydrosilylation using [MnBr(CO)₅] as a catalyst and phenylsilane (B129415) (PhSiH₃) as the reducing agent has been shown to effectively reduce aryl propionic acids to their respective alcohols. nih.gov A key advantage of this method is its compatibility with chiral centers, as it has been demonstrated to preserve the stereochemistry of the α-carbon in molecules like naproxen. nih.gov This suggests that the chiral integrity at the C2 position of this compound would likely be maintained during such a reduction.

Table 2: Comparison of Reduction Methods for Carboxylic Acids

Reagent/System Conditions Product Key Features

Reactivity at the Chiral Benzylic Center (C2)

The C2 carbon is a stereocenter and a benzylic position, making it susceptible to reactions that can alter its configuration or involve substitution.

Direct substitution at the C2 position of this compound is challenging due to the presence of the adjacent electron-withdrawing carboxylic acid group. However, the benzylic nature of this center, being attached to a phenyl ring, can stabilize reaction intermediates. Reactions that proceed via radical or certain cationic intermediates at the benzylic position are known, though specific examples for this exact compound are not prevalent in the literature. Stereochemical control in such reactions would be paramount and would depend heavily on the reaction mechanism, the reagents used, and the potential for substrate-controlled diastereoselectivity if other chiral centers were present.

The hydrogen atom at the C2 chiral center is acidic due to its position alpha to both the carbonyl group and the phenyl ring. This acidity makes it susceptible to abstraction by a base, which can lead to epimerization or complete racemization.

This loss of stereochemical integrity is a known issue in peptide synthesis, where an activated carboxylic acid can facilitate the abstraction of the alpha-proton. nih.gov For this compound, if the carboxylic acid is activated (e.g., as an acyl chloride, ester, or with a coupling agent like PyBOP®), a base can deprotonate the C2 position. nih.gov This generates a planar enolate intermediate, which is stabilized by resonance with both the carbonyl group and the phenyl ring. nih.gov Subsequent re-protonation of this planar intermediate can occur from either face with equal probability, leading to a racemic mixture of the (R) and (S) enantiomers. nih.gov

The mechanism of epimerization can also proceed through a dehydration-rehydration pathway via an enol intermediate, particularly under certain enzymatic or chemical conditions. nih.gov Therefore, reaction conditions, especially the use of base and the activation of the carboxyl group, must be carefully chosen to prevent unwanted racemization if the stereochemical purity of the C2 center is to be maintained. nih.govnih.gov

Reactivity of the Aromatic Moieties (Chlorophenyl and Phenyl Rings)

Both the phenyl and the 4-chlorophenyl rings can undergo electrophilic aromatic substitution, but their reactivity and the orientation of incoming substituents are governed by the existing groups on the rings.

Phenyl Ring: The phenyl ring at the C2 position is substituted with an alkyl group (the -CH(COOH)CH₂(C₆H₄Cl) chain). Alkyl groups are activating and ortho-, para-directing. msu.edu Therefore, electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on this ring would be expected to yield a mixture of ortho- and para-substituted products.

4-Chlorophenyl Ring: This ring has two substituents: the chloro group at C4' and the alkyl group at C1'. The chloro group is a deactivating but ortho-, para-directing substituent due to the competing effects of inductive withdrawal and resonance donation of its lone pairs. msu.edu The alkyl group is activating and ortho-, para-directing. msu.edu The directing effects of these two groups must be considered together.

The alkyl group directs to positions 2' and 6'.

The chloro group directs to positions 3' and 5'.

In this case of competing directors, the activating alkyl group generally has a stronger influence than the deactivating chloro group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the activating alkyl group (positions 2' and 6'), which are also meta to the deactivating chloro group. msu.edu This regioselectivity leads to a more predictable outcome compared to substitution on the unsubstituted phenyl ring.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the orientation of incoming electrophiles is directed by the electronic nature of the substituents already present on the benzene (B151609) ring. In the case of this compound, we must consider the directing effects on both the 4-chlorophenyl ring and the unsubstituted phenyl ring.

The 4-chlorophenyl ring possesses two substituents: the chloro group and the 2-phenylpropanoic acid group.

The chloro group is a deactivating yet ortho, para-directing group. byjus.commasterorganicchemistry.comlibretexts.org Its deactivating nature stems from its inductive electron-withdrawing effect, while the lone pairs on the chlorine atom can be donated into the ring via resonance, directing incoming electrophiles to the positions ortho and para to it. byjus.comresearchgate.net

The 2-phenylpropanoic acid substituent is attached to the ring via a saturated carbon atom. As an alkyl group, it is generally considered to be weakly activating and ortho, para-directing due to hyperconjugation and a weak inductive electron-donating effect. masterorganicchemistry.com

The combined influence of these two groups on the 4-chlorophenyl ring would lead to a complex substitution pattern. However, the positions ortho to the chloro group (and meta to the alkyl chain) and the position para to the chloro group (which is occupied by the alkyl chain) are the most likely sites of electrophilic attack.

The unsubstituted phenyl ring is substituted by the 3-(4-chlorophenyl)propanoic acid group. This entire substituent acts as a weak activating group and is ortho, para-directing. chadsprep.com Therefore, electrophilic substitution on this ring is expected to occur primarily at the ortho and para positions.

The following table summarizes the expected directing effects for electrophilic aromatic substitution on both aromatic rings of the title compound.

RingSubstituentElectronic EffectDirecting EffectPredicted Major Products (for monosubstitution)
4-Chlorophenyl -ClDeactivating (Inductive), o,p-directing (Resonance)ortho, paraSubstitution at C2 and C6 (ortho to Cl)
-CH(Ph)CH₂COOHWeakly Activating, o,p-directingortho, paraSubstitution at C3 and C5 (ortho to the alkyl group)
Phenyl -CH(CH₂C₆H₄Cl)COOHWeakly Activating, o,p-directingortho, paraSubstitution at the ortho and para positions of the unsubstituted phenyl ring

It is important to note that steric hindrance can also play a significant role in determining the product distribution, often favoring the para product over the ortho product. mdpi.com

Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

Nucleophilic aromatic substitution (SNA) is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed. libretexts.orglibretexts.org The chloro substituent on the 4-chlorophenyl ring of this compound can act as a leaving group in such a reaction.

However, for a nucleophilic attack to occur, the aromatic ring must be activated by electron-withdrawing groups, particularly at the ortho and para positions to the leaving group. libretexts.orglibretexts.org In this compound, the only other substituent on the chlorophenyl ring is the 2-phenylpropanoic acid group, which is weakly activating. Therefore, the chlorophenyl ring is not sufficiently activated for facile nucleophilic aromatic substitution under standard conditions. nih.gov

For nucleophilic substitution to take place on the chlorophenyl ring, harsh reaction conditions, such as high temperatures and pressures, or the presence of a very strong nucleophile would likely be necessary. The reaction would proceed through an addition-elimination mechanism, involving the formation of a transient, negatively charged Meisenheimer complex. libretexts.orglibretexts.org

Reaction Kinetics and Mechanistic Pathways of Transformations Involving this compound

For electrophilic aromatic substitution, the rate-determining step is typically the formation of the arenium ion (sigma complex). byjus.com The presence of deactivating groups, such as the chloro group, slows down the reaction by destabilizing the carbocationic intermediate. masterorganicchemistry.com Conversely, activating groups accelerate the reaction. masterorganicchemistry.com Therefore, electrophilic substitution on the unsubstituted phenyl ring is expected to be faster than on the 4-chlorophenyl ring.

Computational and Theoretical Investigations of 3 4 Chlorophenyl 2 Phenylpropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic behavior and structural features of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-(4-Chlorophenyl)-2-phenylpropanoic acid, DFT calculations are employed to determine its most stable three-dimensional shape (geometry optimization) and to predict its vibrational spectra (e.g., IR and Raman).

Once the geometry is optimized, the same level of theory can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and are instrumental in interpreting experimental infrared (IR) and Raman spectra. For example, in studies of related phenylpropanoic acid derivatives, characteristic frequencies for C=O stretching, O-H bending, and C-Cl stretching are identified and compared with experimental spectra to confirm the molecular structure. researchgate.netresearchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Phenylpropanoic Acid Scaffold (Note: This data is illustrative, based on typical values for related structures calculated using DFT methods like B3LYP/6-31G(d,p).)

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-O (hydroxyl)~1.35 Å
Bond LengthC-Cl~1.75 Å
Bond AngleO=C-O~123°
Bond AngleC-C-C (backbone)~112°

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. libretexts.org

For this compound, FMO analysis, typically performed using DFT results, can map the distribution of these orbitals across the molecule. nih.gov The HOMO is often localized on the electron-rich phenyl rings, while the LUMO may be distributed around the carboxylic acid group and the chlorophenyl moiety. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This information is vital for predicting how the molecule will interact with other chemical species, such as biological receptors or reactants in a chemical synthesis. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Values are representative for arylpropanoic acids, calculated via DFT, and indicate the molecule's electronic properties.)

OrbitalEnergy (eV)Implication
HOMO~ -6.5 eVElectron-donating capability
LUMO~ -1.2 eVElectron-accepting capability
HOMO-LUMO Gap~ 5.3 eVKinetic stability and chemical reactivity

Computational methods can also predict spectroscopic data. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. researchgate.netnih.gov The predicted maximum absorption wavelength (λmax) can be correlated with π-π* transitions within the aromatic rings of this compound. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predicted shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), help in the assignment of signals in experimental NMR spectra, providing unambiguous structural confirmation. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, which is crucial for understanding conformational flexibility and interactions with the environment. nih.govrsc.org

The conformation and reactivity of this compound can be significantly influenced by its solvent environment. MD simulations can model the molecule in a box of explicit solvent molecules (e.g., water, ethanol) to observe how intermolecular forces, such as hydrogen bonding between the carboxylic acid group and water, affect its preferred shape and orientation. nih.gov These simulations can reveal stable conformations in different solvents and provide a dynamic picture of the solvation shell, which is essential for understanding its behavior in biological systems or as a reactant in solution.

Given that many arylpropanoic acids exhibit biological activity (e.g., NSAIDs like ibuprofen), protein-ligand docking is a highly relevant computational technique. mdpi.com Docking predicts the preferred binding orientation of a ligand (the small molecule) to a biological target, such as an enzyme or receptor, to form a stable complex. nih.govmdpi.com

For this compound, docking studies could be used to investigate its potential as an inhibitor of enzymes like cyclooxygenase (COX), a common target for anti-inflammatory drugs. mdpi.com The process involves placing the molecule into the active site of the protein's crystal structure and using a scoring function to estimate the binding affinity. plos.org Results from these simulations can identify key interactions, such as hydrogen bonds with amino acid residues (e.g., Arginine, Tyrosine) or hydrophobic interactions within the binding pocket, providing a rationale for the molecule's potential biological activity and guiding the design of more potent analogs. mdpi.comnih.gov

In Silico Prediction of Retrosynthetic Pathways and Synthetic Feasibility

The advent of sophisticated computational tools has revolutionized the art of organic synthesis, enabling chemists to design and evaluate synthetic routes with greater efficiency and foresight. In silico retrosynthesis, a key component of this revolution, employs algorithms and extensive reaction databases to deconstruct a target molecule into simpler, commercially available starting materials. nih.govresearchgate.net This computational approach offers an unbiased and systematic analysis of possible synthetic pathways, often uncovering novel and more efficient routes that might be overlooked in a traditional, human-driven analysis. researchgate.net

For a molecule such as this compound, several plausible retrosynthetic disconnections can be proposed and evaluated using computer-assisted organic synthesis (CAOS) software. nih.gov Platforms like SYNTHIA™, ChemAIRS, and AiZynthFinder utilize vast repositories of chemical reactions and machine learning models to predict the feasibility of each synthetic step. researchgate.netnih.govnih.gov These tools can assess routes based on criteria such as reaction yield, cost of starting materials, and synthetic accessibility. nih.gov

A primary retrosynthetic disconnection for this compound involves the C2-C3 bond, suggesting a conjugate addition of a phenyl nucleophile to a substituted cinnamic acid derivative or the addition of a (4-chlorophenyl)methyl nucleophile to a phenylacetic acid derivative. Another key strategy involves the formation of the C-C bond at the C2 position through alkylation of a phenylacetic acid enolate with a 4-chlorobenzyl halide.

Below is a table of plausible retrosynthetic pathways for this compound that could be generated and evaluated by such computational tools.

Pathway Key Disconnection Precursors Synthetic Strategy Computational Feasibility Score (Illustrative)
1C2-C3 BondPhenylacetic acid, 4-Chlorobenzaldehyde (B46862)Aldol (B89426) condensation followed by reductionHigh
2C2-C3 Bond(4-Chlorophenyl)acetic acid, BenzaldehydeAldol condensation followed by reductionHigh
3C2-Aryl Bond3-(4-Chlorophenyl)propanoic acid, Phenylating agentArylation of an enolateMedium
4C3-Aryl Bond3-Phenylpropanoic acid, 4-Chlorophenylating agentFriedel-Crafts type reactionLow
5C-COOH Bond1-(4-Chlorobenzyl)-2-phenylethaneCarboxylationMedium
6C2-H Bond (via Asymmetric Hydrogenation)(E/Z)-3-(4-Chlorophenyl)-2-phenylacrylic acidAsymmetric HydrogenationHigh

Note: The feasibility scores are illustrative and would be quantitatively determined by specific retrosynthesis software based on proprietary algorithms and databases.

The synthetic feasibility of these pathways is computationally assessed by considering factors such as the predicted yield of each step, the commercial availability and cost of precursors, and the complexity of the required reaction conditions. For instance, pathways 1, 2, and 6 are often favored due to the robustness and high efficiency of the underlying reactions (aldol condensation and asymmetric hydrogenation). researchgate.net

Theoretical Studies on Stereoselectivity and Chiral Induction in Synthesis

The synthesis of this compound presents a significant stereochemical challenge, as it contains a chiral center at the C2 position. Achieving high enantioselectivity is crucial, and theoretical studies play a pivotal role in understanding and predicting the stereochemical outcome of asymmetric syntheses. nih.gov

A prominent and highly effective method for synthesizing chiral α-arylpropanoic acids is the asymmetric hydrogenation of the corresponding α,β-unsaturated acrylic acid precursor. nih.gov In the case of this compound, this would involve the asymmetric hydrogenation of (E/Z)-3-(4-chlorophenyl)-2-phenylacrylic acid. The stereochemical outcome of such reactions is governed by the intricate interactions between the substrate, the chiral catalyst, and the hydrogen source in the transition state. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chiral induction. nih.gov These studies allow for the detailed modeling of transition states and the calculation of their relative energies, which directly correlates with the enantiomeric excess (ee) of the product.

Several models of chiral induction, such as the Cram, Felkin-Anh, and Houk models, provide a qualitative framework for predicting the stereochemical course of asymmetric reactions. wikipedia.org These models consider the steric and electronic properties of the substituents around the prochiral center to predict the favored direction of nucleophilic attack or, in the case of hydrogenation, the facial selectivity of hydrogen addition.

For the asymmetric hydrogenation of (E/Z)-3-(4-chlorophenyl)-2-phenylacrylic acid, a chiral catalyst, typically a transition metal complex with a chiral ligand, creates a chiral environment that differentiates between the two prochiral faces of the double bond. Theoretical studies can model the binding of the substrate to the catalyst and identify the key non-covalent interactions, such as hydrogen bonds and π-stacking, that stabilize one transition state over the other. nih.gov

The table below presents hypothetical data from a DFT study on the asymmetric hydrogenation of (E/Z)-3-(4-chlorophenyl)-2-phenylacrylic acid, illustrating how computational methods can rationalize and predict stereoselectivity.

Chiral Ligand Transition State for (S)-enantiomer (ΔG‡, kcal/mol) Transition State for (R)-enantiomer (ΔG‡, kcal/mol) Predicted ΔΔG‡ (kcal/mol) Predicted ee (%)
Chiral Phosphine (B1218219) A15.216.81.693
Chiral Phosphine B14.815.50.760
Chiral Diamine C16.118.52.4>99

Note: The data in this table are illustrative and represent typical results obtained from DFT calculations on asymmetric catalytic reactions.

These theoretical investigations not only explain the observed stereoselectivity but also guide the rational design of new and more effective chiral catalysts. By understanding the subtle catalyst-substrate interactions that govern chiral induction, chemists can modify the catalyst structure to enhance enantioselectivity and reaction efficiency. nih.gov

Biological Activities and Mechanistic Insights of 3 4 Chlorophenyl 2 Phenylpropanoic Acid and Its Derivatives

In Vitro Enzyme Inhibition and Activation Studies

The diarylpropanoic acid framework allows for interactions with several key biological targets, primarily enzymes involved in inflammatory and metabolic pathways.

The propanoic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes. brieflands.com These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. brieflands.comnih.gov NSAIDs exhibit various modes of inhibition, including simple competitive inhibition, time-dependent inhibition, and irreversible covalent modification. nih.gov Phenylpropionic acids, like ibuprofen (B1674241), typically act as competitive inhibitors, vying with arachidonic acid for the enzyme's active site. nih.govnih.gov

The development of selective COX-2 inhibitors was a major goal in anti-inflammatory drug design, aiming to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. nih.govmdpi.com The structure of diaryl compounds is central to achieving this selectivity. For instance, many selective COX-2 inhibitors are 1,2-diarylheterocycles. nih.gov The presence of specific substituents on the aryl rings is crucial for this selectivity. A key structural difference between COX-1 and COX-2 is a side pocket in the COX-2 active site, which can accommodate bulkier substituents, a feature exploited in the design of selective inhibitors known as coxibs. nih.gov

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Diaryl Compounds
Compound Name/ReferenceCore StructureKey SubstituentsCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Compound nih.govnih.gov2,3-Diaryl-1,3-thiazolidine-4-onep-SO₂Me on C-2 phenyl; p-F on N-3 phenyl0.06405
Compound 8 nih.gov2,3-Diarylquinolinep-MeSO₂ on C-2 phenyl; C-4 COOH0.07687.1
Celecoxib (Reference) nih.gov1,2-Diarylpyrazolep-SO₂NH₂ on one phenyl ring0.06405

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism. nih.gov There are three main subtypes: PPARα, PPARγ, and PPARδ. The activation of these receptors by agonist ligands makes them important therapeutic targets for metabolic disorders. nih.gov Phenylpropanoic acid derivatives have emerged as a promising scaffold for developing PPAR agonists. nih.gov

The general structure of a 3,4-disubstituted phenyl propanoic acid has been identified as an effective pharmacophore, particularly for PPARα and PPARδ activation. nih.gov The carboxylic acid group is a common feature in many PPAR agonists, interacting with key amino acid residues in the ligand-binding domain of the receptor. nih.gov Structure-activity relationship (SAR) studies on these types of compounds have revealed that slight structural modifications can significantly alter subtype selectivity. For instance, changes to the tether linking the phenyl rings can shift activity away from PPARα and towards PPARδ. nih.gov Furthermore, research into non-carboxylic acid acetamide-based structures has also yielded potent PPARα/δ dual agonists, indicating some flexibility in the head group required for activation. nih.gov

One study on phenylpropanoic acid derivatives as PPAR agonists found that an α-ethylphenylpropanoic acid derivative could activate all three PPAR subtypes, whereas α-benzylphenylpropanoic acid derivatives were more specific for PPARγ. nih.gov This demonstrates that the substitution at the C2 position is critical for determining subtype selectivity.

Table 2: PPAR Agonist Activity of a Potent Acetamide-Based Derivative
Compound Name/ReferenceCore StructureStereochemistryPPARα EC₅₀ (nM)PPARδ EC₅₀ (nM)
Compound (S)-10 nih.govAcetamide-based non-carboxylic acid(S)1723

Beyond COX and PPARs, the diarylpropanoic acid scaffold has been explored for its potential to interact with other biological targets. The structural similarity to various endogenous ligands and existing drugs allows for a broad range of potential molecular interactions.

For example, derivatives of propionic acid containing a chloro-substituted quinoline (B57606) ring have been investigated as potent and specific antagonists of the leukotriene D4 (LTD4) receptor. Leukotrienes are inflammatory mediators involved in asthma and allergic rhinitis, making their receptors a key therapeutic target. Although the core structure differs from 3-(4-Chlorophenyl)-2-phenylpropanoic acid, this finding illustrates that propanoic acid derivatives bearing chloro-aryl groups can be adapted to target other pathways central to inflammation.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological function of this compound and its derivatives is finely tuned by their molecular architecture. SAR studies have provided crucial insights into how specific structural features influence their interactions with biological targets.

The nature and position of substituents on the two phenyl rings are primary determinants of biological activity and target selectivity.

For COX inhibitors, the substitution pattern is critical for differentiating between the COX-1 and COX-2 isoforms. In various series of diaryl compounds, a methanesulfonyl (SO2Me) or sulfonamido (SO2NH2) group at the para-position of one of the phenyl rings is a well-established pharmacophore that confers COX-2 selectivity. brieflands.comnih.govnih.gov This group can fit into the specific side pocket of the COX-2 active site. nih.gov Further substitutions can modulate this activity; for example, in one series of 2,4,5-triarylimidazoles, the selectivity for COX-2 was influenced by the substituent on the C-2 phenyl ring, with the order of selectivity being OH > F > OMe > H. brieflands.com Conversely, another study on a different heterocyclic core found that substituting a phenyl ring with chlorine actually reduced the selectivity for the COX-2 enzyme within that specific series. mdpi.com

In the context of PPAR agonists, aromatic substitutions are key to defining subtype selectivity. The hydrophobic tail of phenylpropanoic acid agonists fits into a hydrophobic binding pocket within the PPAR ligand-binding domain, and different amino acid residues line this pocket in each PPAR subtype. nih.gov Therefore, modifying the substituents on the distal phenyl ring can tailor the compound to fit preferentially into the binding pocket of PPARα, δ, or γ. nih.gov

The this compound molecule contains a chiral center at the C2 position of the propanoic acid chain. Stereochemistry is a pivotal factor in molecular recognition by biological targets, as enzymes and receptors are themselves chiral.

In the realm of PPAR agonists based on the phenylpropanoic acid scaffold, a clear enantiomer-dependent activity has been observed. nih.gov Studies have shown that the (S)-enantiomer is often significantly more potent as a PPAR agonist than the corresponding (R)-enantiomer. nih.gov This suggests that the specific three-dimensional arrangement of the substituents around the chiral center is crucial for an optimal fit within the ligand-binding pocket and for inducing the conformational change required for receptor activation.

Similarly, in the case of a potent leukotriene D4 antagonist, the two enantiomers, while both biologically active, displayed slight differences in their intrinsic activity at the receptor. This underscores the importance of the chiral center in defining the precise interaction with the target protein. The stereochemical configuration can affect not only binding affinity but also the subsequent biological response, making stereospecific synthesis a critical aspect in the development of active pharmaceutical ingredients based on this scaffold.

Cellular Pathway Perturbations in Model Biological Systems (excluding human cells)

The biological impact of this compound and its derivatives has been explored in various model systems, revealing significant effects on fundamental cellular processes. These investigations provide crucial insights into the mechanisms through which this class of compounds exerts its biological effects, particularly concerning cell fate and stress responses.

Derivatives of phenylpropanoic acid have demonstrated notable antiproliferative and pro-apoptotic activities in various cancer cell line models. Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its modulation is a key strategy in cancer therapy. rsc.org

Studies on synthetic isoxazole (B147169) derivatives, which share structural motifs with modified phenylpropanoic acids, have shown significant capabilities in inducing both early and late-stage apoptosis in tumor cells grown in suspension, such as human erythroleukemic K562 cells. rjeid.com Similarly, a hybrid molecule combining a ciprofloxacin (B1669076) core with a chalcone (B49325) structure, which is related to phenylpropanoic acids, was found to induce apoptosis and reduce the viability of liver and breast cancer cell lines in a concentration-dependent manner. mdpi.com This pro-apoptotic activity was linked to the upregulation of the p53 tumor suppressor protein. mdpi.com

Further research into a series of β-phenylalanine derivatives, which includes the core structure of the parent compound, identified specific molecules with potent antiproliferative activity against lung cancer models. mdpi.com For instance, a Schiff base derivative containing a 4-chlorophenyl moiety showed strong activity in both drug-sensitive and multidrug-resistant small cell lung cancer lines. mdpi.com Another study synthesized a series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives that selectively inhibited the proliferation of colon cancer cells. nih.gov The cytotoxic bioactivity of various phenylpropanoic acid derivatives has been confirmed across several human solid tumor cell lines, with the antiproliferative effects being dependent on the specific chemical modifications of the molecular scaffold. researchgate.net

These findings collectively indicate that structural modification of the this compound backbone can yield derivatives with potent abilities to inhibit cell proliferation and trigger apoptotic pathways in cancer cell models. The mechanism often involves influencing key regulatory proteins and pathways that control cell cycle and survival. mdpi.com

Table 1: Antiproliferative and Pro-apoptotic Activities of Phenylpropanoic Acid Derivatives in Model Systems

Derivative Class Model System Observed Effect Potential Mechanism Reference
Isoxazole Derivatives Human K562 Leukemia Cells Induction of early and late apoptosis Activation of apoptosis pathways rjeid.com
Ciprofloxacin Chalcone Hybrid HepG2 & MCF7 Cancer Cells Reduced cell viability, induced apoptosis Upregulation of p53 mdpi.com
β-Phenylalanine Derivatives A549, H69, H69AR Lung Cancer Cells Potent antiproliferative activity Overcoming drug resistance mechanisms mdpi.com
3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives Colon Cancer Cells Selective inhibition of proliferation HDAC inhibition nih.gov
General Phenylpropanoic Acid Derivatives Various Solid Tumor Cell Lines Cytotoxic activity, growth inhibition Structure-dependent researchgate.net

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates, is implicated in numerous pathological conditions. mdpi.com Phenylpropanoic acid derivatives, particularly those containing phenolic groups, have been investigated for their potential to mitigate oxidative stress through antioxidant and radical scavenging activities. wikipedia.org

A study focusing on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated significant antioxidant potential. wikipedia.org The presence of a phenolic hydroxyl group is crucial, as it can donate a hydrogen atom to neutralize free radicals, thereby reducing oxidative damage. wikipedia.org The antioxidant capacity of these compounds was evaluated using standard in vitro assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric reducing ability of plasma (FRAP) assay. wikipedia.orgnih.gov

In the DPPH assay, which measures the ability of a compound to scavenge stable free radicals, several derivatives exhibited potent activity. wikipedia.orgnih.gov For example, derivatives featuring 2,5-dimethyl-1H-pyrrol-1-yl and 4-chlorobenzylidene fragments showed high percentages of DPPH radical inhibition. mdpi.com Similarly, the FRAP assay confirmed the ability of these compounds to reduce ferric ions, with some derivatives showing significantly higher antioxidant activity than the butylated hydroxytoluene (BHT) control. mdpi.com The collective findings suggest that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is a promising basis for developing effective antioxidant agents. wikipedia.orgnih.gov

Table 2: Radical Scavenging and Antioxidant Activity of Phenylpropanoic Acid Derivatives

Derivative/Assay Method Principle Finding Reference
DPPH Radical Scavenging Assay Measures the ability of the antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with specific substitutions (e.g., 4-chlorobenzylidene) showed high radical scavenging ability. mdpi.comwikipedia.org
Ferric Reducing Ability of Plasma (FRAP) Assay Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by antioxidants. Several derivatives demonstrated significantly higher antioxidant activity compared to the BHT control. mdpi.com
ABTS Radical Cation Scavenging Assay Measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). Dihydrofuran-2-one derivatives showed significant antioxidant capacity. rsc.org

Target Identification and Validation Using Chemical Biology Approaches

Identifying the specific molecular targets of a bioactive small molecule is fundamental to understanding its mechanism of action and advancing its development as a therapeutic agent or research tool. nih.gov Chemical biology provides a powerful toolkit for this purpose, employing techniques that use the small molecule itself to isolate and identify its binding partners from complex biological systems. nih.govnih.gov

Two prominent strategies in target identification are affinity-based purification and activity-based protein profiling (ABPP). nih.govnih.gov In affinity-based approaches, the bioactive molecule is typically immobilized on a solid support (like beads or a membrane) to create an "affinity probe." nih.govnd.edu This probe is then used to "fish out" its target proteins from a cell lysate. The captured proteins are subsequently identified using techniques like mass spectrometry. nih.gov Photo-affinity labeling is a sophisticated version of this method where the probe includes a photoreactive group that forms a covalent bond with the target upon UV light exposure, strengthening the interaction for more reliable identification. nih.gov

Activity-based protein profiling (ABPP) is another powerful chemoproteomic technology that uses chemical probes to directly assess the functional state of entire enzyme families in native biological systems. wikipedia.orgnih.gov ABPP probes typically consist of a reactive group ("warhead") that covalently binds to the active site of a specific enzyme class and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. wikipedia.orgnih.gov This method is particularly useful for identifying enzyme inhibitors and assessing their selectivity across the proteome. researchgate.net

While various derivatives of phenylpropanoic acid have been rationally designed or screened to act on specific targets—such as cyclooxygenase (COX) enzymes, G protein-coupled receptor 40 (GPR40), and cytochrome P450 enzymes (CYP26A1)—detailed experimental studies employing the aforementioned chemical biology approaches for the de novo identification and validation of targets for this compound or its direct derivatives are not extensively detailed in the available literature. mdpi.comnih.govnih.gov The identification of targets for this class of compounds has often been inferred from structural similarity to known ligands or through computational docking studies rather than direct target discovery experiments using chemical probes. mdpi.com Therefore, while the biological activities are established, the precise, validated molecular targets responsible for many of these effects remain an area for future investigation using robust chemical biology strategies.

Derivatization and Application of 3 4 Chlorophenyl 2 Phenylpropanoic Acid in Chemical Synthesis

Utility as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically enriched compounds that serve as starting materials in the synthesis of complex, stereochemically defined target molecules. sigmaaldrich.comambeed.com The precise three-dimensional arrangement of atoms is critical for the biological activity of many pharmaceuticals and agrochemicals. Therefore, the ability to introduce stereocenters with high fidelity is a primary goal of asymmetric synthesis. nih.govresearchgate.net

The 3-(4-Chlorophenyl)-2-phenylpropanoic acid structure contains a key stereocenter at the C-2 position. The enantioselective synthesis of this and related structures often employs chiral auxiliaries to control the stereochemical outcome of a reaction. A common strategy involves attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to create the desired stereocenter, and then cleaving the auxiliary. orgsyn.orgnih.gov

For instance, the Evans oxazolidinone auxiliary method is a powerful tool for the enantioselective derivatization of carboxylic acids. orgsyn.org A precursor acid can be converted to an N-acyloxazolidinone. The auxiliary then sterically directs the approach of an electrophile to one face of the enolate, leading to highly diastereoselective alkylation at the α-carbon. orgsyn.orgnih.gov Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched propanoic acid derivative. nih.gov A study on the synthesis of benzyloxymethyl phenyl propionic acid derivatives utilized a titanium tetrachloride (TiCl₄) mediated alkylation of a (4R)-4-benzyl-2-oxazolidinone derivative to achieve high stereocontrol. nih.gov

Table 1: Examples of Chiral Synthesis Strategies for Propanoic Acid Scaffolds

Strategy Key Reagents/Auxiliaries Purpose Reference
Chiral Auxiliary-Directed Alkylation Evans Oxazolidinone, LiHMDS or NaHMDS, Alkyl Halide Creates a new stereocenter at the α-carbon with high diastereoselectivity. orgsyn.orgnih.gov
Sharpless Asymmetric Epoxidation Titanium tetraisopropoxide, Diethyl tartrate (DET), t-BuOOH Converts an allylic alcohol precursor into a chiral epoxide, setting key stereocenters. nih.gov

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts (e.g., BINAP) | Reduces a C=C double bond in a precursor like cinnamic acid to generate a chiral center. | N/A |

Synthesis of Prodrugs and Ester Derivatives for Enhanced Biological Probes

Derivatization of a parent compound into its esters or amides is a common strategy in medicinal chemistry. These derivatives can function as prodrugs, which are inactive forms of a drug that are metabolized into the active form in the body, often to improve properties like absorption or to reduce side effects. Esterification of the carboxylic acid group of this compound can increase its lipophilicity, potentially enhancing its ability to cross cell membranes.

The synthesis of these derivatives typically involves standard organic reactions. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive species like an acyl chloride followed by reaction with an alcohol. Amides are similarly formed by reaction with amines, often using coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) or Dicyclohexylcarbodiimide (DCC). rsc.org

Research on related structures highlights this approach. In one study, a series of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropan-amides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino] alkanoates were synthesized via DCC and azide (B81097) coupling methods to be evaluated as potential bioactive agents. rsc.org Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were synthesized and screened for antimicrobial and anticancer properties. nih.govnih.govresearchgate.net These studies demonstrate how creating a library of ester and amide derivatives from a core acid structure is a key strategy for discovering compounds with enhanced biological activity.

Table 2: Common Derivatives and Synthetic Methods

Derivative Type Synthetic Method Reagents Purpose
Methyl/Ethyl Ester Fischer Esterification Methanol (B129727)/Ethanol, H₂SO₄ (cat.) Increase lipophilicity, prodrug formation. nih.govnih.gov
Amide Amide Coupling Amine, EDCI or DCC Create diverse compound libraries for biological screening. rsc.org

| Hydrazide | Hydrazinolysis of Ester | Hydrazine Hydrate | Intermediate for synthesizing more complex derivatives like hydrazones. rsc.orgnih.gov |

Role in the Preparation of Complex Organic Molecules and Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biopharmaceuticals, and agrochemicals. scripps.edu Building blocks like this compound are instrumental in the synthesis of these high-value molecules. The term "total synthesis" refers to the complete chemical synthesis of a complex organic molecule, often a natural product, from simple, commercially available precursors. scripps.edu

The structural motif of the title compound can be found within larger, more complex molecules with significant biological activity. For example, derivatives of 3-(4-chlorophenyl)pyrazole were synthesized and showed promising antifungal and antitubercular activity. nih.gov In such syntheses, a precursor containing the 3-(4-chlorophenyl)propanoic acid framework could be cyclized with other reagents to form the target heterocyclic system. The synthesis of pyrrol-3-ones, which are themselves valuable building blocks, can also incorporate similar aryl moieties. mdpi.com

The utility of arylpropionic acids is well-established in the pharmaceutical industry, with many non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this class. orientjchem.orgresearchgate.net The synthesis of novel drug candidates often involves using a known pharmacophore, like the arylpropionic acid scaffold, and decorating it with different functional groups to optimize its activity and properties.

Potential Non-Biological Applications (e.g., Polymer Precursors, Material Science)

While the primary applications of arylpropionic acids are biological, their chemical structure suggests potential uses in material science. The carboxylic acid functional group is a key handle for polymerization reactions. For example, it can undergo condensation polymerization with diols to form polyesters or with diamines to form polyamides.

The presence of two aromatic rings (phenyl and 4-chlorophenyl) can impart desirable properties to a polymer, such as thermal stability and a high refractive index. The chlorine atom could further modify properties like flame retardancy or solubility.

A pertinent example from a related field is the use of 3-mercaptopropionic acid, a structural analog, as a precursor for the biosynthesis of polythioesters. researchgate.net Polythioesters are a novel class of non-biodegradable bioplastics with thermoplastic properties. researchgate.net This suggests that propanoic acid derivatives, in general, are viable candidates for creating new polymers. By analogy, this compound could be explored as a specialty monomer to create polymers with unique characteristics for advanced coatings, adhesives, or optical materials. researchgate.net This remains an area ripe for exploration, bridging the gap between pharmaceutical chemistry and material science.

Table 3: Potential Polymerization Reactions

Polymer Type Co-monomer Reaction Type Potential Properties
Polyester Diol (e.g., Ethylene Glycol) Condensation Thermal stability, optical clarity.
Polyamide Diamine (e.g., Hexamethylenediamine) Condensation High strength, thermal stability.

| Poly(anhydride) | Self-condensation with dehydrating agent | Condensation | Biodegradability (depending on backbone). |

Advanced Analytical Methodologies for 3 4 Chlorophenyl 2 Phenylpropanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography stands as a cornerstone for the analysis of 3-(4-Chlorophenyl)-2-phenylpropanoic acid, offering powerful tools for both qualitative and quantitative evaluation.

The enantiomers of this compound can possess distinct biological activities, making their separation and the determination of enantiomeric excess (e.e.) a critical analytical challenge. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. The separation is achieved by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

While specific methods for this compound are not extensively documented in publicly available literature, the enantioseparation of structurally similar compounds, such as other phenylpropanoic acid derivatives, provides a strong basis for method development. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are often effective for resolving this class of compounds. For instance, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate) are common choices.

The mobile phase composition is a critical parameter that is optimized to achieve baseline separation. A typical mobile phase for the chiral separation of phenylpropanoic acids consists of a mixture of a non-polar organic solvent, such as hexane (B92381) or heptane, and a more polar alcohol, like isopropanol (B130326) or ethanol, which acts as a modifier. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is often necessary to suppress the ionization of the carboxylic acid group and improve peak shape.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Exemplary Chiral HPLC Conditions for Related Phenylpropanoic Acid Derivatives

Compound Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Detection
2-Phenylpropanoic acid Chiralcel OD-H (amylose derivative) Hexane/Isopropanol/TFA (90:10:0.1) 1.0 UV at 254 nm
3-Hydroxy-4-(4-chlorophenyl)butanoic acid Cinchonidine-based CSP Ethanol Not specified Not specified

This table presents typical conditions for related compounds and serves as a guide for the development of a method for this compound.

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for assessing the purity and confirming the identity of this compound. Due to the low volatility of the carboxylic acid, derivatization is typically required prior to GC analysis. A common derivatization strategy is esterification, for example, by reaction with methanol (B129727) or diazomethane (B1218177), to convert the carboxylic acid into its more volatile methyl ester.

The GC separation is usually performed on a capillary column coated with a non-polar or medium-polarity stationary phase, such as a polydimethylsiloxane-based phase. The temperature of the GC oven is programmed to increase over time to ensure the efficient separation of the analyte from any impurities.

The mass spectrometer provides information about the mass-to-charge ratio of the ionized analyte and its fragments, which is invaluable for structural elucidation. The electron ionization (EI) mass spectrum of the derivatized this compound is expected to show a molecular ion peak corresponding to the mass of the ester, as well as characteristic fragment ions resulting from the cleavage of the molecule. Key fragmentation pathways would likely involve the loss of the alkoxy group from the ester, and cleavage at the C-C bonds of the propanoic acid chain. The presence of chlorine would be indicated by the characteristic isotopic pattern of the chlorine-containing fragments.

Table 2: Predicted GC-MS Fragmentation for Methyl 3-(4-Chlorophenyl)-2-phenylpropanoate

m/z (predicted) Fragment Ion
[M]+ Molecular ion
[M - OCH3]+ Loss of methoxy (B1213986) radical
[C7H7]+ Tropylium ion (from phenyl group)
[C6H4Cl]+ Chlorophenyl cation

This table shows predicted fragmentation patterns. Actual fragmentation would need to be confirmed experimentally.

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that can be employed for the preparative-scale separation of enantiomers. mdpi.com Unlike HPLC, CCC does not use a solid stationary phase, which eliminates issues such as irreversible adsorption of the sample. mdpi.com The separation is based on the differential partitioning of the solutes between two immiscible liquid phases. mdpi.com

For the enantioseparation of acidic compounds like this compound, a chiral selector is added to one of the liquid phases. Cyclodextrins and their derivatives are commonly used as chiral selectors in CCC. The formation of transient diastereomeric complexes between the enantiomers and the chiral selector leads to different partition coefficients and thus enables their separation.

However, research on the enantioseparation of closely related compounds, such as 2-(chlorophenyl)propanoic acid isomers, has shown that achieving resolution for the 4-chloro isomer can be challenging. nih.gov Studies have indicated that no resolution was achieved for racemic 2-(4-chlorophenyl)propanoic acids under the optimized separation conditions that were successful for other isomers. nih.gov This suggests that the position of the chlorine atom significantly influences the interaction with the chiral selector, and that successful enantioseparation of this compound by CCC would require careful selection of the solvent system and the chiral selector. nih.gov

Quantitative Spectroscopic Methods

Spectroscopic methods, particularly UV-Visible spectroscopy, are valuable for the quantitative analysis of this compound. The presence of the phenyl and chlorophenyl chromophores in the molecule results in strong absorption in the ultraviolet region of the electromagnetic spectrum.

A quantitative method can be developed by measuring the absorbance of solutions of the compound at a specific wavelength, typically at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Based on the UV spectra of similar compounds like 2-phenylpropanoic acid, which shows absorption maxima around 257 nm and 228 nm, it is expected that this compound will have a similar absorption profile. researchgate.net The presence of the chlorine substituent on the phenyl ring may cause a slight bathochromic (red) shift in the absorption maxima.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and selective alternative for the determination of this compound. Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, can be used to study the oxidation or reduction behavior of the compound at an electrode surface.

The electroactivity of this compound is likely to be associated with the oxidation of the phenyl ring or the carboxylic acid group. The presence of the electron-withdrawing chlorine atom may influence the oxidation potential. The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material, such as glassy carbon or a chemically modified electrode, and the optimization of the experimental parameters, including the pH of the supporting electrolyte and the potential waveform.

Emerging Research Areas and Future Perspectives for 3 4 Chlorophenyl 2 Phenylpropanoic Acid

Innovations in Biocatalytic and Flow Chemistry Approaches for Synthesis

The synthesis of chiral molecules like 3-(4-Chlorophenyl)-2-phenylpropanoic acid is a critical area where modern synthetic methodologies can offer significant advantages over traditional approaches. Emerging research focuses on the adoption of biocatalysis and continuous flow chemistry to enhance efficiency, selectivity, and safety.

Biocatalytic Synthesis:

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. nih.gov For the synthesis of chiral propanoic acid derivatives, enzymes such as lipases and ketoreductases (KREDs) are of particular interest. nih.govdntb.gov.ua While direct enzymatic synthesis of this compound is an area ripe for exploration, current research on analogous structures provides a clear roadmap. For instance, the asymmetric reduction of prochiral ketones using KREDs is a well-established method for producing chiral alcohols, which are key intermediates. nih.gov An engineered KRED could potentially be used to reduce a ketone precursor, establishing the desired stereocenter which can then be converted to the final carboxylic acid.

Another biocatalytic strategy involves the kinetic resolution of a racemic ester of this compound using a lipase (B570770). Lipases can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the desired enantiomerically pure acid from the unreacted ester. This approach has been successfully applied on an industrial scale for the production of other chiral pharmaceuticals. nih.gov The development of robust enzymes through directed evolution is a key enabling technology, allowing for the creation of biocatalysts tailored for specific non-natural substrates and challenging reaction conditions. dntb.gov.ua

Flow Chemistry Synthesis:

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers enhanced control over reaction parameters, improved safety for hazardous reactions, and potential for seamless scale-up. nih.gov For the multi-step synthesis of a molecule like this compound, flow chemistry can be particularly advantageous. For example, a reaction sequence involving a hazardous intermediate, such as an azide (B81097) for a cycloaddition, can be performed safely in a microreactor where the amount of the hazardous material at any given time is minimal. nih.gov Furthermore, exothermic reactions can be precisely controlled, preventing the formation of byproducts. Real-time monitoring using inline analytical techniques can be integrated into flow systems to ensure optimal performance and product quality. The synthesis of precursors to the target molecule could be streamlined in a multi-step flow system, minimizing manual handling and purification steps between reactions.

Methodology Key Advantages Relevant Enzyme/Technology Potential Application to Target Compound
BiocatalysisHigh enantioselectivity, Mild reaction conditions, Green chemistryKetoreductases (KREDs), LipasesAsymmetric reduction of a ketone precursor; Kinetic resolution of a racemic ester.
Flow ChemistryEnhanced safety, Precise process control, ScalabilityMicroreactors, Continuous stirred-tank reactors (CSTRs)Safe handling of hazardous intermediates; Controlled multi-step synthesis.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. mdpi.combiorxiv.org These computational tools can analyze vast datasets to predict the properties of new molecules, thereby accelerating the design-build-test-learn cycle. For this compound and its derivatives, AI and ML can be applied in several key areas.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov By training a model on a dataset of known compounds with similar scaffolds and their measured activities (e.g., as enzyme inhibitors), it is possible to predict the activity of new, unsynthesized derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. Both linear methods, like multiple linear regression, and non-linear methods, like artificial neural networks, can be employed to build robust QSAR models. nih.gov

ADMET Property Prediction:

A significant cause of failure for drug candidates in clinical trials is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. biorxiv.org In silico ADMET prediction using ML models has become an indispensable tool in early-stage drug discovery. nih.govresearchgate.net By inputting the structure of this compound or its proposed analogs into a pre-trained model, researchers can obtain predictions for properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. mdpi.com This allows for the early identification of potential liabilities and enables the design of molecules with more favorable "drug-like" properties.

AI/ML Application Description Predicted Properties
QSAREstablishes a correlation between chemical structure and biological activity to predict the potency of new analogs.IC50 values, Ki values, Receptor binding affinity.
ADMET PredictionPredicts the pharmacokinetic and toxicological properties of a compound to assess its drug-likeness.Caco-2 permeability, CYP450 metabolism, hERG inhibition, Mutagenicity. mdpi.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Moving beyond established synthetic routes, the exploration of novel reactivity and unconventional bond-forming strategies can unlock new chemical space and lead to the discovery of derivatives with unique properties.

Novel Cyclization Reactions:

The core structure of this compound can serve as a scaffold for the synthesis of novel heterocyclic compounds. For example, intramolecular cyclization reactions can be envisioned to create new ring systems. Research on related aminoacetylenic ketones has shown that base-catalyzed intramolecular cyclization can lead to the formation of functionalized pyrrol-3-ones. mdpi.com Similarly, the reaction of imines with mercaptoacetic acid or 3-mercaptopropionic acid can yield thiazolidinones or thiazinones, respectively. researchgate.net Applying these principles, the carboxylic acid moiety of the target compound could be transformed into a suitable functional group to participate in cyclization, leading to a diverse range of new chemical entities.

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. europa.eu This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer processes, enabling transformations that are often difficult to achieve with traditional thermal methods. youtube.com A particularly relevant application is the use of carboxylic acids as radical precursors for C-C bond formation. europa.eu This opens up the possibility of using this compound itself as a building block in cross-coupling reactions, where the carboxyl group is extruded as CO2 to generate a radical that can be coupled with another partner. This unconventional use of a carboxylic acid as a coupling partner represents a significant departure from its traditional role as an acidic functional group.

Integration of this compound into Chemical Biology Tool Development and Mechanistic Probes

The structural motif of this compound makes it an attractive starting point for the development of chemical biology tools to probe biological systems and act as leads for therapeutic agents.

Scaffold for Enzyme Inhibitors and Receptor Antagonists:

The 3-phenylpropanoic acid backbone is present in a number of biologically active molecules. By incorporating specific functional groups, derivatives can be designed to target particular enzymes or receptors. For instance, substituted 3-phenyl-2-aminopropanoic acids have been identified as novel inhibitors of tryptophan hydroxylase, a key enzyme in serotonin (B10506) synthesis. nih.gov Similarly, other propanoic acid analogs have been developed as potent and selective antagonists for prostaglandin (B15479496) receptors. nih.gov The 4-chlorophenyl group is a common feature in bioactive compounds and can contribute to binding affinity. Research on β-phenylalanine derivatives has shown that a Schiff base containing a 4-chlorophenyl moiety can exhibit potent antiproliferative activity and even overcome drug resistance in cancer cell lines. mdpi.com This suggests that the this compound scaffold is a promising starting point for developing novel anticancer agents. mdpi.com

Development of Mechanistic Probes:

Beyond direct therapeutic applications, derivatives of this compound can be developed as mechanistic probes. This involves modifying the molecule to include a reporter tag (e.g., a fluorescent group or a biotin (B1667282) tag) or a reactive group for covalent labeling of a biological target. Such probes are invaluable for identifying the cellular targets of a bioactive compound, visualizing its distribution within a cell, and elucidating its mechanism of action. Chemical derivatization techniques, such as converting the carboxylic acid to an activated ester, can facilitate the attachment of these tags. nih.govpsu.edu These probes can help to validate new drug targets and deepen our understanding of complex biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-2-phenylpropanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) or condensation of chlorophenyl and phenyl precursors. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalysts (e.g., Pd(PPh₃)₄) significantly impact yield. For example, highlights the use of RP-HPLC under varying pH to assess purity and optimize reaction conditions. Impurity profiles can be minimized by controlling stoichiometry and reaction time .

Q. How can the stereochemical configuration of this compound be determined experimentally?

  • Methodological Answer : Chiral chromatography (e.g., using a Chiralpak® column) and circular dichroism (CD) spectroscopy are standard. X-ray crystallography provides definitive stereochemical assignment, as demonstrated for structurally similar compounds like (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid in . Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial arrangements of substituents .

Q. What analytical techniques are most effective for assessing the purity of this compound?

  • Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection at 254 nm is widely used, as validated in for related chlorophenyl derivatives. Method parameters include a C18 column, gradient elution (acetonitrile/water with 0.1% TFA), and pH optimization (2.5–7.0). Mass spectrometry (LC-MS) confirms molecular weight, while differential scanning calorimetry (DSC) evaluates crystallinity .

Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity in comparison to analogs?

  • Methodological Answer : The electron-withdrawing chlorine atom increases electrophilicity at the phenyl ring, enhancing susceptibility to nucleophilic aromatic substitution. Comparative studies with fluorophenyl analogs () show that chloro-substituents reduce pKa by ~0.5 units, affecting solubility and interaction with biological targets. Computational DFT calculations (e.g., Gaussian 09) quantify these effects .

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of this compound be resolved through systematic experimental design?

  • Methodological Answer : Discrepancies in IC₅₀ values or receptor binding may arise from assay variability (e.g., cell line differences, buffer pH). Standardize protocols using validated models (e.g., HEK293 cells for receptor studies) and include positive controls (e.g., ’s beta-lactamase inhibition assays). Meta-analysis of dose-response curves and Hill coefficients can identify outliers .

Q. What computational strategies predict the metabolic pathways of this compound, and how can in vitro assays validate these predictions?

  • Methodological Answer : Use in silico tools like SwissADME or GLORYx to predict Phase I/II metabolism. For example, hydroxylation at the phenyl ring or β-oxidation of the propanoic acid moiety is likely. Validate with liver microsomal assays (e.g., human CYP450 isoforms) and LC-MS/MS metabolite profiling. ’s regulatory data on similar propanoic acids supports metabolic stability testing .

Q. What mechanistic insights explain the compound’s inhibitory effects on bacterial enzymes, and how can structural modifications enhance potency?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal interactions with active sites of targets like dihydrofolate reductase. For instance, ’s sulfamoyl-thiophene derivative binds via hydrogen bonds to catalytic residues. Introduce methyl or nitro groups at the phenyl ring to improve binding affinity, as seen in ’s difluoro analogs .

Q. How do solvent effects and crystal packing influence the solid-state stability of this compound?

  • Methodological Answer : Polymorph screening (e.g., slurry conversion in ethanol/water) identifies stable crystalline forms. Powder XRD and TGA-DSC analyze lattice stability. ’s specifications for 97% purity under ambient storage suggest that hydrophobic solvents (e.g., hexane) reduce hygroscopicity, preventing hydrolysis of the carboxylic acid group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-2-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-2-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.